molecular formula C3H7IO B1294970 3-Iodo-1-propanol CAS No. 627-32-7

3-Iodo-1-propanol

Cat. No.: B1294970
CAS No.: 627-32-7
M. Wt: 185.99 g/mol
InChI Key: CQVWOJSAGPFDQL-UHFFFAOYSA-N
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Description

3-Iodo-1-propanol is an organic compound with the molecular formula C3H7IO. It has a molecular weight of 185.99 g/mol . The compound is used as a building block in organic synthesis .


Molecular Structure Analysis

The IUPAC name for this compound is 3-iodopropan-1-ol . The InChI string is InChI=1S/C3H7IO/c4-2-1-3-5/h5H,1-3H2 . The compound’s structure can be represented by the SMILES string C(CCI)O .


Physical and Chemical Properties Analysis

This compound has a density of 1.942 g/mL at 25 °C (lit.) . Its boiling point is 115°C at 38mmHg . The compound has a refractive index of 1.556 .

Scientific Research Applications

Fluorous Chemistry and Synthesis of Propenes

3-Iodo-1-propanol serves as a precursor in the synthesis of fluorous compounds, which are essential for fluorous chemistry applications. Rábai et al. (2007) demonstrated that 2-iodo-3-(perfluoroalkyl)propanols, which can be synthesized from reactions involving iodo derivatives like this compound, are valuable building blocks for fluorous chemistry. These compounds are obtained in high yields and purity, showcasing the importance of iodo derivatives in the synthesis of perfluoroalkylated products. Furthermore, Szíjjártó et al. (2008) explored the conversion of 2-iodo-3-(perfluoroalkyl)-propanols to 3-(perfluoroalkyl)-1-propenes, emphasizing the role of iodo derivatives in fluorous Cornforth reactions for producing fluorous propenes with high purity and yield. These syntheses contribute to the development of fluorous phases and materials with significant applications in chemical separations and catalysis (Rábai et al., 2007) (Szíjjártó et al., 2008).

Asymmetric Synthesis and Chiral Intermediates

The asymmetric synthesis of chiral compounds is another significant application of this compound derivatives. Choi et al. (2010) conducted studies on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, highlighting the utility of chiral intermediates derived from iodo and propanol groups in producing antidepressant drugs. This research underscores the critical role of such iodo derivatives in the preparation of chiral alcohols with high enantioselectivity, contributing to pharmaceutical synthesis and drug development (Choi et al., 2010).

Halogen Bonding in Pharmaceutical Cocrystals

Baldrighi et al. (2013) explored the use of halogen bonding in the formation of pharmaceutical cocrystals, focusing on compounds like 3-Iodo-2-propynyl-N-butylcarbamate (IPBC) that share structural similarities with this compound. Their study demonstrates the importance of iodo derivatives in promoting halogen bonding, leading to improved pharmaceutical cocrystal properties such as thermal stability and powder flow characteristics. This research highlights the potential of halogen bonding, facilitated by iodine-containing compounds, in enhancing the physical properties of pharmaceuticals (Baldrighi et al., 2013).

Safety and Hazards

3-Iodo-1-propanol is classified as Acute Tox. 4 for oral, dermal, and inhalation toxicity. It is also classified as Skin Irrit. 2 for skin irritation, Eye Irrit. 2A for eye irritation, and STOT SE 3 for specific target organ toxicity - single exposure, targeting the respiratory system . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

3-iodopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7IO/c4-2-1-3-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVWOJSAGPFDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060838
Record name 1-Propanol, 3-iodo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-32-7
Record name 3-Iodo-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 3-iodo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanol, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodopropanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.996
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Record name 3-IODO-1-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FR2742AOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3-Iodo-1-propanol utilized in the synthesis of biologically relevant molecules?

A1: this compound acts as a key reagent in the synthesis of specific stereoisomers of dibenzoquinolizinium compounds, as highlighted in the research on "Stereocontrolled synthesis of cis-dibenzoquinolizine chlorofumarates: curare-like agents of ultrashort duration." The study demonstrates its role in quaternizing dibenzoquinolizines, ultimately leading to the formation of cis-dibenzoquinolizinium propanol derivatives. These derivatives exhibit noteworthy biological activity, specifically acting as ultrashort-acting curare-like agents.

Q2: Are there any challenges associated with using this compound in synthesis, and are there alternative approaches?

A2: Yes, the selection of the alkylating reagent, such as this compound, is crucial for successful synthesis. Research on a simplified analogue of salacinol highlights that replacing this compound with other alkylating reagents in the reaction with tetrahydrothiophene (THT) can lead to the undesired formation of a cyclic compound, 2,2-dioxo-1,3,2-dioxathiane, instead of the target sulfonium sulfate. This emphasizes the importance of careful reagent choice and reaction optimization when working with this compound.

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